Cas no 1245569-08-7 (5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride)
![5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride structure](https://www.kuujia.com/scimg/cas/1245569-08-7x500.png)
5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride
- 5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride
- 5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride
- 5-(1-methyl-1H-1,3-benzodiazol-2-yl)pentan-1-amine dihydrochloride
-
- MDL: MFCD17430440
- Inchi: 1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H
- InChI Key: FGIUCMYGSIDAPS-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(C)C2C=CC=CC=2N=C1CCCCCN
Computed Properties
- Exact Mass: 289.111
- Monoisotopic Mass: 289.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 207
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB529386-500 mg |
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride; . |
1245569-08-7 | 500MG |
€313.80 | 2023-02-01 | ||
abcr | AB529386-5 g |
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride; . |
1245569-08-7 | 5g |
€1,074.00 | 2023-04-17 | ||
abcr | AB529386-1g |
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride; . |
1245569-08-7 | 1g |
€397.00 | 2025-03-19 | ||
A2B Chem LLC | BA38099-500mg |
5-(1-Methyl-1h-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride |
1245569-08-7 | 95% | 500mg |
$367.00 | 2024-04-20 | |
abcr | AB529386-500mg |
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride; . |
1245569-08-7 | 500mg |
€333.00 | 2025-03-19 | ||
A2B Chem LLC | BA38099-250mg |
5-(1-Methyl-1h-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride |
1245569-08-7 | 95% | 250mg |
$339.00 | 2024-04-20 | |
OTAVAchemicals | 15298253-1G |
5-(1-methyl-1H-1,3-benzodiazol-2-yl)pentan-1-amine dihydrochloride |
1245569-08-7 | 95% | 1G |
$300 | 2023-06-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431203-5g |
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride |
1245569-08-7 | 98% | 5g |
¥10368.00 | 2024-08-09 | |
abcr | AB529386-1 g |
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride; . |
1245569-08-7 | 1g |
€406.00 | 2023-04-17 | ||
OTAVAchemicals | 15298253-100MG |
5-(1-methyl-1H-1,3-benzodiazol-2-yl)pentan-1-amine dihydrochloride |
1245569-08-7 | 95% | 100MG |
$100 | 2023-06-29 |
5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride Related Literature
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride
Introduction to 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride (CAS No. 1245569-08-7)
5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride, identified by its CAS number 1245569-08-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzo[d]imidazole core appended to a pentan-1-amine chain, has garnered attention due to its structural complexity and potential biological activity. The dihydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in medicinal chemistry.
The benzo[d]imidazole scaffold is a well-documented pharmacophore in drug design, known for its presence in numerous bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors makes it a versatile building block for therapeutic agents. In particular, derivatives of benzo[d]imidazole have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a methyl-substituted benzo[d]imidazole moiety into the pentan-1-amine backbone introduces additional functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic profiles.
The pentan-1-amine component of the molecule contributes to its lipophilicity and potential membrane permeability, which are critical factors in drug absorption and distribution. This structural feature may enhance the compound's ability to cross biological barriers, improving its bioavailability. Furthermore, the amine group provides a site for further derivatization, allowing chemists to fine-tune the molecule's properties for specific therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. Studies have suggested that the benzo[d]imidazole-pentanamine hybrid may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases. For instance, preliminary computational studies indicate that this compound could interfere with the ATP-binding sites of protein kinases, potentially leading to therapeutic effects in cancer and inflammatory disorders.
Experimental validation of these hypotheses has been ongoing in academic and industrial research settings. In vitro assays have been designed to assess the compound's efficacy against relevant biological markers. Initial results have shown promising activity in cell-based models, particularly against tumor cell lines overexpressing specific kinases. These findings align with the growing interest in kinase inhibitors as a cornerstone of modern oncology therapy.
The synthesis of 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride involves multi-step organic reactions, including condensation, alkylation, and salt formation. The careful selection of reagents and reaction conditions is crucial to achieving high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and environmental impact. Green chemistry principles have been increasingly applied to optimize these synthetic routes, minimizing waste and hazardous byproducts.
The pharmacological profile of this compound is further illuminated by structural analog studies. By varying substituents on the benzo[d]imidazole or pentanamine moieties, researchers can systematically explore structure-activity relationships (SAR). Such SAR studies provide critical insights into optimizing potency, selectivity, and pharmacokinetic properties. For example, modifications at the 2-position of the benzo[d]imidazole ring have been shown to significantly alter binding affinity to target proteins.
Preclinical safety assessments are essential before advancing into clinical trials. Toxicology studies have been conducted to evaluate acute and chronic toxicity profiles. Initial findings suggest that the compound exhibits moderate solubility in water but high solubility in organic solvents, which may influence its formulation as an injectable or oral drug. Additionally, metabolic stability studies indicate that the molecule is susceptible to degradation by certain cytochrome P450 enzymes, which could impact its bioavailability.
The potential therapeutic applications of 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride are broad-ranging. Beyond oncology, this compound shows promise in treating inflammatory diseases by modulating cytokine production pathways. Its interaction with immune cells has been explored in preclinical models, revealing anti-inflammatory effects comparable to established therapeutics but with distinct mechanisms of action.
Future research directions include exploring combination therapies where this compound is paired with other drugs to enhance efficacy or reduce side effects. Nanotechnology-based delivery systems are also being investigated to improve targeted delivery and bioavailability. These innovations could revolutionize how such molecules are administered clinically.
The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such compounds progress through clinical trials, data from Phase I/II/III studies will be critical in determining their commercial viability. Collaborative efforts between academia and industry are essential to accelerate this process while maintaining high standards of patient care.
In conclusion,5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride (CAS No. 1245569-08-7) represents a compelling candidate for further development in pharmaceutical research. Its unique structural features combined with promising preclinical data position it as a potential lead compound for treating various diseases ranging from cancer to inflammation-related disorders. Continued investigation into its synthesis,structure/activity relationships,and formulation will be instrumental in realizing its full therapeutic potential.
1245569-08-7 (5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride) Related Products
- 1342737-61-4(2-Acetamido-3-(pyrimidin-4-yl)propanoic acid)
- 2228662-32-4(3-(3-chloro-4-nitrophenyl)-2,2-dimethylpropan-1-ol)
- 157869-06-2(2-(4-chlorocinnolin-3-yl)propan-2-ol)
- 21131-12-4(4-(5,6-Dichloropyridazin-4-yl)morpholine)
- 1396889-04-5(2-(6-methoxy-1H-indole-2-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonane)
- 1403483-65-7(4,5-Diiodo-1-(oxan-2-yl)pyrazole)
- 338774-73-5(N-(2,3-Dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide)
- 1903165-95-6(N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-4-phenyloxane-4-carboxamide)
- 537017-87-1(2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole)
- 1261898-89-8(5-(2-Fluoro-3-methoxyphenyl)-2-methoxynicotinic acid)
